sodium;cyclopenta-2,4-dien-1-ylbenzene
Description
Properties
CAS No. |
35421-07-9 |
|---|---|
Molecular Formula |
C11H9Na |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
sodium;cyclopenta-2,4-dien-1-ylbenzene |
InChI |
InChI=1S/C11H9.Na/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H;/q-1;+1 |
InChI Key |
OHVCAAOMLFGKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-]2C=CC=C2.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Sodium Cyclopenta-2,4-dien-1-ylbenzene
Group 4 Dinuclear Metallocenes (Zr, Hf)
- Core Structure : Bis(cyclopentadienyl) ligands bridged by aromatic spacers (e.g., 1,4-phenylene) and coordinated to Zr⁴⁺ or Hf⁴⁺ centers .
- Key Difference : Transition metals replace sodium, enabling catalytic activity in olefin polymerization. For example, 1,4-Ph{MeC-(3,6-tBu₂Flu)(Cp)HfCl₂}₂ exhibits high activity in ethylene/1-hexene copolymerization .
Ferrocenyl Derivatives
Sodium Cyclopentadienide (NaCp)
- Core Structure : Sodium cation paired with a bare Cp anion (C₅H₅⁻) .
- Key Difference : Lacks the benzene substituent, resulting in lower steric bulk and distinct reactivity. NaCp is widely used to synthesize metallocenes, whereas the benzyl-substituted sodium derivative may offer enhanced stability or tailored coordination geometry .
Physicochemical Properties
*Inferred from NaCp data .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium;cyclopenta-2,4-dien-1-ylbenzene, and how can purity be verified?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution between cyclopenta-2,4-dien-1-ylbenzene and sodium metal in anhydrous tetrahydrofuran (THF). Characterization should include NMR (¹H/¹³C) to confirm the absence of residual solvent and unreacted precursors. For purity verification, elemental analysis (C, H, Na) and X-ray crystallography (if single crystals are obtainable) are critical .
Q. How does IUPAC nomenclature resolve ambiguities in naming cyclopenta-2,4-dien-1-yl derivatives?
- Methodological Answer : IUPAC guidelines specify numbering the cyclopentadienyl ring to prioritize the lowest possible locants for substituents. For this compound, the sodium counterion is denoted before the parent hydrocarbon, with the cyclopentadienyl substituent at position 1 of the benzene ring . Discrepancies in older literature (e.g., η⁵ vs. κC1 bonding descriptors) should be resolved using updated nomenclature rules .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level can model the molecule’s HOMO-LUMO gaps, charge distribution, and aromaticity. Focus on the sodium’s interaction with the cyclopentadienyl π-system, which stabilizes the anion via electron delocalization. Compare computed ΔHacid values (gas phase) to experimental data to validate hyperacidity predictions, as seen in analogous derivatives .
Q. What experimental techniques are optimal for analyzing this compound in coordination complexes?
- Methodological Answer : Use X-ray crystallography to determine bonding modes (e.g., η⁵ vs. η¹ coordination). For dynamic studies, variable-temperature NMR can probe ligand exchange rates. Cyclic voltammetry reveals redox behavior, particularly the sodium ion’s role in stabilizing charge-transfer states. Cross-reference with crystallographic databases (e.g., CCDC) for structural analogs .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Steric hindrance from substituents on the benzene ring may slow transmetallation steps in Suzuki-Miyaura reactions. Electronic effects (e.g., electron-withdrawing groups on benzene) enhance the nucleophilicity of the cyclopentadienyl moiety. Optimize reaction conditions by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) while monitoring yields via GC-MS .
Q. What strategies resolve contradictions in reported spectroscopic data for cyclopentadienyl-metal complexes?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or paramagnetic impurities. Replicate experiments under inert atmospheres (glovebox) and use deuterated solvents (e.g., DMSO-d⁶) for consistency. Cross-validate with IR spectroscopy (C=C stretching frequencies: 1450–1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Critical Analysis of Evidence
- Naming Conventions : Early studies (pre-2010) inconsistently applied η⁵ notation, but IUPAC now recommends κC1 for σ-bonded cyclopentadienyl groups .
- Computational Limitations : While DFT predicts hyperacidity in derivatives, experimental validation in solution (vs. gas phase) remains challenging due to solvent effects .
- Structural Analogues : Fluorescent derivatives (e.g., DKMS reagent) demonstrate applications in sensing, but synthetic protocols require optimization to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
